8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Description
8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C21H25N3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.18959167 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antihypertensive Activity
Research has been conducted on the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, aiming to explore their antihypertensive properties. These compounds, including variations with specific substitutions at the 8 position, were prepared for screening as antihypertensive agents. Notably, compounds with 4-ethyl substitution and those acting as alpha-adrenergic blockers showed promising results in lowering blood pressure without evidence of beta-adrenergic blocking activity (Caroon et al., 1981).
Muscarinic Agonists for Cognitive Enhancement
Another area of research involves the synthesis and structure-activity studies of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. These compounds were assessed for their binding affinities to M1 and M2 receptors and demonstrated potential in ameliorating cognitive impairments in rat models. One compound, in particular, showed high affinities for both M1 and M2 receptors, indicating its partial agonistic activity for M1 muscarinic receptors (Tsukamoto et al., 1995).
Antimicrobial Applications
Compounds based on the 8-hydroxyquinoline scaffold, including derivatives of 8-[(2,8-dimethylquinolin-3-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, have been explored for their potential as antimicrobial agents. A study highlighted the synthesis of pyrazole derivatives containing the 2-methylquinoline ring system, demonstrating significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria (Raju et al., 2016).
Corrosion Inhibition
Furthermore, derivatives of 8-hydroxyquinoline have been investigated for their corrosion inhibition properties on carbon steel in hydrochloric acid solutions. Electrochemical studies revealed these compounds as mixed-type inhibitors, with adsorption following the Langmuir adsorption isotherm. This research not only contributes to understanding the chemical behavior of these compounds but also opens avenues for developing effective corrosion inhibitors (Faydy et al., 2019).
Properties
IUPAC Name |
8-(2,8-dimethylquinoline-3-carbonyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-4-23-13-21(27-20(23)26)8-10-24(11-9-21)19(25)17-12-16-7-5-6-14(2)18(16)22-15(17)3/h5-7,12H,4,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWALJOSSOYROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CC4=CC=CC(=C4N=C3C)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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